5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine
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Overview
Description
5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine is a heterocyclic compound that features both a benzo[b]thiophene and a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the benzo[b]thiophene moiety imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine typically involves the following steps:
Formation of Benzo[b]thiophene Core: This can be achieved through a Pd-catalyzed Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized via a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated benzo[b]thiophene derivatives.
Scientific Research Applications
5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: Shares the benzo[b]thiophene core but lacks the pyrimidine ring.
2-Hydroxypyrimidine: Contains the pyrimidine ring but lacks the benzo[b]thiophene moiety.
Uniqueness
5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine is unique due to the combination of the benzo[b]thiophene and pyrimidine rings, which imparts distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-13-6-9(7-14-12)11-5-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMNCMQJOUKSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CNC(=O)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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